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Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of

physiological and pathological processes, including aging, tumor suppression, and tissue

repair. Accurate detection of senescent cells is crucial for advancing research in these areas.

The SBB-Analogue (GL13) Biotin stain offers a robust and versatile method for identifying

senescent cells by targeting lipofuscin, an aggregate of oxidized proteins and lipids that

accumulates in these cells.[1][2]

GL13 is a biotin-conjugated derivative of Sudan Black B (SBB), a lipophilic dye known to stain

lipofuscin.[3] The biotin tag enables a highly sensitive two-step detection process, significantly

amplifying the signal and allowing for clear visualization. This method overcomes some

limitations of the traditional senescence-associated β-galactosidase (SA-β-gal) assay, as it is

applicable to a wider range of sample types, including formalin-fixed paraffin-embedded (FFPE)

tissues, and is compatible with both chromogenic and fluorescent detection methods.[3][4]

These application notes provide detailed protocols for sample preparation and staining using

SBB-Analogue (GL13) Biotin for cultured cells and FFPE tissues, enabling researchers to
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reliably detect senescent cells in various experimental contexts.

Principle of the Method
The SBB-Analogue (GL13) Biotin staining method is a sequential two-step process:

Staining with GL13-Biotin: The lipophilic SBB analogue selectively binds to lipofuscin

granules within the cytoplasm of senescent cells.

Detection of Biotin: The biotin tag on the GL13 molecule is then detected by a streptavidin-

conjugate. This can be:

Chromogenic Detection: Streptavidin conjugated to an enzyme, such as Horseradish

Peroxidase (HRP), which catalyzes a reaction with a chromogenic substrate (e.g., DAB) to

produce a colored precipitate at the site of lipofuscin accumulation.

Fluorescent Detection: Streptavidin conjugated to a fluorophore, allowing for visualization

by fluorescence microscopy.

This dual-step approach provides enhanced sensitivity compared to direct staining methods.[4]

Data Presentation
Table 1: Recommended Reagent Concentrations and
Incubation Times
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Parameter Cultured Cells FFPE Tissues Frozen Sections

Fixation

4%

Paraformaldehyde, 15

min, RT

10% Neutral Buffered

Formalin, 24-48h, RT

Acetone, 10 min,

-20°C

GL13-Biotin

(SenTraGor™)

Solution

20 mg in 3.5-3.75 ml

100% EtOH

20 mg in 3.5-3.75 ml

100% EtOH

20 mg in 3.5-3.75 ml

100% EtOH

GL13-Biotin

Incubation

30-60 min, RT in a

humidified chamber

2 hours, RT in a

humidified chamber

30-60 min, RT in a

humidified chamber

Endogenous

Peroxidase Block

3% H₂O₂ in Methanol,

10-15 min, RT

0.3% H₂O₂ in

Methanol, 15 min, RT

0.03% H₂O₂ in PBS,

10 min, RT

Endogenous Biotin

Block

If necessary (e.g.,

high biotin media)

Recommended,

especially for

liver/kidney

Recommended,

especially for

liver/kidney

Streptavidin-HRP

Incubation
30 min, RT 30 min, RT 30 min, RT

DAB Substrate

Incubation

5-10 min, RT (monitor

development)

5-10 min, RT (monitor

development)

5-10 min, RT (monitor

development)

Streptavidin-

Fluorophore

Incubation

30-60 min, RT 30-60 min, RT 30-60 min, RT

RT: Room Temperature

Experimental Protocols
I. Staining Protocol for Cultured Cells
This protocol is suitable for cells grown on glass coverslips or in chamber slides.

Materials:

SBB-Analogue (GL13) Biotin (also marketed as SenTraGor™)
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100% Ethanol (EtOH)

70% Ethanol

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Peroxidase blocking solution (e.g., 3% H₂O₂ in Methanol)

Blocking buffer (e.g., 1% BSA in PBS)

Streptavidin-HRP

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Cell Culture: Grow cells on sterile glass coverslips or chamber slides to the desired

confluency. Induce senescence using your experimental model.

Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells

with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with

PBS for 5 minutes each.

Permeabilization & Dehydration: a. Rinse the fixed cells with 70% ethanol for 2 minutes.[3]

GL13-Biotin Staining: a. Prepare the GL13-Biotin working solution by dissolving 20 mg in

3.5-3.75 ml of 100% ethanol. Ensure it is fully dissolved. b. Incubate the cells with the GL13-

Biotin solution in a humidified chamber for 30-60 minutes at room temperature. c. Wash the

cells three times with 70% ethanol for 5 minutes each. d. Wash three times with PBS for 5

minutes each.
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Chromogenic Detection: a. Endogenous Peroxidase Block: Incubate the cells with 3% H₂O₂

in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase

activity. b. Wash three times with PBS for 5 minutes each. c. Blocking: Incubate with a

blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding. d.

Streptavidin-HRP Incubation: Incubate with Streptavidin-HRP diluted in blocking buffer for 30

minutes at room temperature. e. Wash three times with PBS for 5 minutes each. f. DAB

Development: Prepare the DAB substrate according to the manufacturer's instructions and

incubate with the cells for 5-10 minutes, or until a brown precipitate is observed. Monitor the

color development under a microscope. g. Stop the reaction by washing with distilled water.

Counterstaining: a. Counterstain with Hematoxylin for 1-2 minutes to visualize the nuclei. b.

"Blue" the counterstain by rinsing in running tap water.

Dehydration and Mounting: a. Dehydrate the cells through a graded series of ethanol (70%,

95%, 100%). b. Clear with xylene and mount the coverslip onto a glass slide using a

permanent mounting medium.

II. Staining Protocol for FFPE Tissues
Materials:

FFPE tissue sections on positively charged slides

Xylene

Graded ethanol series (100%, 95%, 70%)

SBB-Analogue (GL13) Biotin (SenTraGor™)

Tris-Buffered Saline (TBS)

Endogenous peroxidase blocking solution (e.g., 0.3% H₂O₂ in Methanol)

Avidin/Biotin blocking kit (recommended, especially for liver and kidney tissues)

Streptavidin-HRP

DAB substrate kit
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Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each).

b. Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2

minutes), 70% (2 minutes). c. Rinse in distilled water.

GL13-Biotin Staining: a. Incubate the tissue sections with 70% ethanol for 5 minutes. This is

a critical step for tissue penetration of the ethanol-based GL13 solution.[5] b. Prepare the

GL13-Biotin working solution as described above (20 mg in 3.5-3.75 ml of 100% ethanol). c.

Incubate the slides with the GL13-Biotin solution in a humidified chamber for 2 hours at room

temperature.[5] d. Wash the slides in 70% ethanol (3 changes, 5 minutes each). e. Wash in

TBS (3 changes, 5 minutes each).

Chromogenic Detection: a. Endogenous Peroxidase Block: Incubate slides in 0.3% H₂O₂ in

methanol for 15 minutes.[6] b. Wash in TBS (3 changes, 5 minutes each). c. Endogenous

Biotin Block (if necessary): For tissues like liver, use a commercial avidin/biotin blocking kit

according to the manufacturer's instructions.[5] This typically involves sequential incubation

with avidin and then biotin solutions, with washes in between. d. Streptavidin-HRP

Incubation: Incubate with Streptavidin-HRP diluted in TBS for 30 minutes at room

temperature. e. Wash in TBS (3 changes, 5 minutes each). f. DAB Development: Incubate

with freshly prepared DAB substrate for 5-10 minutes, monitoring for color development. g.

Wash with distilled water.

Counterstaining, Dehydration, and Mounting: a. Follow steps 6 and 7 from the cultured cell

protocol.

III. Protocol for Fluorescent Detection
For fluorescent detection, replace the chromogenic detection steps (5a-f for cultured cells, 3a-f

for FFPE tissues) with the following:

Blocking: After the GL13-Biotin staining and subsequent washes, incubate the samples with

a suitable blocking buffer for 30 minutes.
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Streptavidin-Fluorophore Incubation: Incubate with a streptavidin-fluorophore conjugate

(e.g., Streptavidin-Alexa Fluor 594) diluted in blocking buffer for 30-60 minutes at room

temperature, protected from light.

Washing: Wash three times with buffer (PBS or TBS) for 5 minutes each, protected from

light.

Counterstaining and Mounting: a. If desired, counterstain nuclei with a fluorescent nuclear

stain like DAPI. b. Mount with a fluorescent-compatible, anti-fade mounting medium.

Mandatory Visualizations
Experimental Workflow Diagram
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Sample Preparation

GL13 Staining

Signal Detection

Chromogenic Fluorescent

Final Steps

Start:
Cultured Cells or Tissue Sections

Fixation
(e.g., 4% PFA)

Deparaffinization &
Rehydration (FFPE only)

70% Ethanol Rinse

Incubate with
SBB-Analogue (GL13) Biotin

Wash (70% EtOH -> Buffer)

Endogenous
Peroxidase Block Blocking Step

Endogenous
Biotin Block (optional)

Incubate with
Streptavidin-HRP

Develop with DAB Substrate

Counterstain
(Hematoxylin or DAPI)

Incubate with
Streptavidin-Fluorophore

Dehydrate, Clear,
& Mount

Image Acquisition

Click to download full resolution via product page

Caption: Experimental workflow for SBB-Analogue (GL13) Biotin staining.
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Troubleshooting Guide

High Background

Non-specific staining obscures signal

Incomplete Deparaffinization
(FFPE)

Endogenous Peroxidase/Biotin Activity Streptavidin-HRP Concentration Too High Insufficient Washing

Solution:
• Use fresh xylene.

• Increase incubation time.

Solution:
• Ensure peroxidase block is performed.

• Use Avidin/Biotin blocking kit for relevant tissues (e.g., liver).

Solution:
• Titrate Streptavidin-HRP concentration.

Solution:
• Increase number and/or duration of wash steps.

Weak or No Signal

Target staining is faint or absent

Improper GL13 Staining Reagent Inactivity Low Lipofuscin Levels Over-fixation of Tissue

Solution:
• Ensure 70% ethanol pre-incubation was performed.

• Check that GL13 reagent is fully dissolved.

Solution:
• Use fresh DAB substrate.

• Check expiration dates of Streptavidin-HRP and GL13.

Solution:
• Confirm senescence induction with a parallel method (e.g., p16/p21 staining).

• Use positive control tissue/cells.

Solution:
• Optimize fixation time.

• Antigen retrieval may be tested, though not typically required for lipofuscin.

Click to download full resolution via product page

Caption: Troubleshooting guide for SBB-Analogue (GL13) Biotin staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Detecting senescence: a new method for an old pigment - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. A Novel Quantitative Method for the Detection of Lipofuscin, the Main By-Product of
Cellular Senescence, in Fluids | Springer Nature Experiments
[experiments.springernature.com]

3. medchemexpress.com [medchemexpress.com]

4. Robust, universal biomarker assay to detect senescent cells in biological specimens -
PMC [pmc.ncbi.nlm.nih.gov]

5. sentragortech.com [sentragortech.com]

6. targetmol.cn [targetmol.cn]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b14079817/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-sbb-analogue-gl13-biotin-staining
https://www.benchchem.com/product/b14079817/docs?utm_src=pdf-body#application-notes-and-protocols-for-sbb-analogue-gl13-biotin-staining
https://www.benchchem.com/product/b14079817?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/28185406/
https://pubmed.ncbi.nlm.nih.gov/28185406/
https://experiments.springernature.com/articles/10.1007/978-1-4939-8931-7_12
https://experiments.springernature.com/articles/10.1007/978-1-4939-8931-7_12
https://experiments.springernature.com/articles/10.1007/978-1-4939-8931-7_12
https://www.medchemexpress.com/sbb-analogue-gl13-biotin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242262/
https://sentragortech.com/rails/active_storage/disk/eyJfcmFpbHMiOnsibWVzc2FnZSI6IkJBaDdDRG9JYTJWNVNTSWRUVk5SYVVweFRsVjRXVUZMVTBKdlYwZGhhMk4xZG05SUJqb0dSVlE2RUdScGMzQnZjMmwwYVc5dVNTSjNhVzVzYVc1bE95Qm1hV3hsYm1GdFpUMGlVMlZ1VkhKaFIyOXlYMUJ5YjNSdlkyOXNYMGxJUTE5TVlXSlRkWEJ3YkdsbGN5NXdaR1lpT3lCbWFXeGxibUZ0WlNvOVZWUkdMVGduSjFObGJsUnlZVWR2Y2w5UWNtOTBiMk52YkY5SlNFTmZUR0ZpVTNWd2NHeHBaWE11Y0dSbUJqc0dWRG9SWTI5dWRHVnVkRjkwZVhCbFNTSVVZWEJ3YkdsallYUnBiMjR2Y0dSbUJqc0dWQT09IiwiZXhwIjoiMjAyNS0xMi0xMFQyMjo1OToxNi4xOTZaIiwicHVyIjoiYmxvYl9rZXkifX0=--b0cdbfe70dba20fc18cbc308fdc39754a2978bb2/SenTraGor_Protocol_IHC_LabSupplies.pdf?content_type=application%2Fpdf&disposition=inline%3B+filename%3D%22SenTraGor_Protocol_IHC_LabSupplies.pdf%22%3B+filename%2A%3DUTF-8%27%27SenTraGor_Protocol_IHC_LabSupplies.pdf
https://www.targetmol.cn/compound/sbb_analogue_gl13_biotin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14079817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for SBB-Analogue
(GL13) Biotin Staining]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14079817/docs#application-notes-and-protocols-for-
sbb-analogue-gl13-biotin-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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